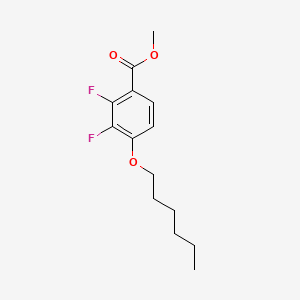

Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Description

BenchChem offers high-quality Methyl 2,3-difluoro-4-(hexyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-difluoro-4-(hexyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H18F2O3 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

methyl 2,3-difluoro-4-hexoxybenzoate |

InChI |

InChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3 |

InChI Key |

DQKWVENALMBPHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2,3-difluoro-4-(hexyloxy)benzoate, a key intermediate in the development of advanced materials, particularly in the field of liquid crystals.[1][2][3] The presence of the difluoro and hexyloxy substituents on the benzoate core imparts unique properties, such as modified dielectric anisotropy and viscosity, which are critical for applications in modern display technologies.[3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of this and structurally related molecules.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical and biological properties.[2] In the context of liquid crystals, fluorination can significantly influence mesophase behavior, clearing points, and dielectric anisotropy.[3][4] Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a valuable building block in this domain. Its synthesis requires a multi-step approach that leverages classic organic transformations, optimized for the specific electronic and steric environment of the fluorinated aromatic ring.

This guide details a reliable two-step synthetic route commencing from the commercially available 2,3-difluoro-4-hydroxybenzoic acid. The pathway involves an initial Fischer esterification to protect the carboxylic acid and introduce the methyl ester, followed by a Williamson ether synthesis to append the hexyloxy side chain. The rationale behind the choice of reagents, reaction conditions, and purification strategies will be discussed in detail, providing a self-validating system for reproducible results.

Overall Synthetic Strategy

The synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate is efficiently achieved through a two-step sequence as illustrated below. This approach isolates the two key transformations, esterification and etherification, allowing for optimized conditions and purification at each stage, thereby maximizing the overall yield and purity of the final product.

Caption: Overall two-step synthesis pathway for Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

Step 1: Fischer Esterification of 2,3-Difluoro-4-hydroxybenzoic Acid

The initial step in the synthesis is the protection of the carboxylic acid functionality of 2,3-difluoro-4-hydroxybenzoic acid as a methyl ester. This is crucial to prevent the acidic proton from interfering with the basic conditions of the subsequent Williamson ether synthesis. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7] By using a large excess of methanol, the equilibrium is driven towards the formation of the ester product, in accordance with Le Châtelier's principle.[8]

Mechanistic Insight

The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[9]

Caption: Simplified mechanism of the Fischer Esterification.

Detailed Experimental Protocol

Materials:

-

2,3-Difluoro-4-hydroxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (approximately 20-30 mL per gram of carboxylic acid).

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,3-difluoro-4-hydroxybenzoate.[10]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2,3-Difluoro-4-hydroxybenzoic acid | 174.11 | 1.0 |

| Methanol | 32.04 | Excess |

| Concentrated Sulfuric Acid | 98.08 | 0.1 - 0.2 |

| Product: Methyl 2,3-difluoro-4-hydroxybenzoate | 188.13 | - |

Step 2: Williamson Ether Synthesis for the Preparation of Methyl 2,3-difluoro-4-(hexyloxy)benzoate

The second and final step is the O-alkylation of the phenolic hydroxyl group of Methyl 2,3-difluoro-4-hydroxybenzoate with 1-bromohexane. The Williamson ether synthesis is a classic and highly effective method for forming ethers, proceeding via an SN2 mechanism.[1][2][11]

Mechanistic Insight

The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base, typically a carbonate or hydride, to form a more nucleophilic phenoxide anion. This anion then undergoes a nucleophilic attack on the primary alkyl halide (1-bromohexane), displacing the bromide leaving group and forming the desired ether linkage.[1][11] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.[12]

Caption: Experimental workflow for the Williamson ether synthesis step.

Detailed Experimental Protocol

Materials:

-

Methyl 2,3-difluoro-4-hydroxybenzoate

-

1-Bromohexane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2,3-difluoro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Add anhydrous DMF to dissolve the starting materials (approximately 10-15 mL per gram of the benzoate).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 1-bromohexane (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| Methyl 2,3-difluoro-4-hydroxybenzoate | 188.13 | 1.0 |

| 1-Bromohexane | 165.07 | 1.1 - 1.2 |

| Potassium Carbonate | 138.21 | 1.5 - 2.0 |

| Product: Methyl 2,3-difluoro-4-(hexyloxy)benzoate | 272.28 | - |

Conclusion

The synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate has been successfully outlined through a reliable and reproducible two-step process. This guide provides a detailed framework, from the initial Fischer esterification of 2,3-difluoro-4-hydroxybenzoic acid to the subsequent Williamson ether synthesis. The provided protocols, grounded in established organic chemistry principles, offer a clear path for researchers to obtain this valuable intermediate with high purity and in good yield. The mechanistic insights and procedural details are intended to empower scientists to not only replicate this synthesis but also to adapt it for the creation of a diverse library of related fluorinated benzoate derivatives for various applications in materials science and drug discovery.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Taylor & Francis Online. Synthesis and Physical Properties of Novel Fluorinated Liquid Crystalline Compounds. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

The Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. [Link]22999141)

Sources

- 1. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Williamson Synthesis [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

"Methyl 2,3-difluoro-4-(hexyloxy)benzoate" CAS number

An In-Depth Technical Guide to Methyl 2,3-difluoro-4-(hexyloxy)benzoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identification and Physicochemical Properties

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a difluorinated aromatic compound featuring a hexyloxy side chain. The introduction of fluorine atoms and a lipophilic alkyl chain can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug design.[1][2]

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | Not readily available | Inferred from the lack of direct search results. The parent acid is 2082696-88-4. |

| Molecular Formula | C14H18F2O3 | Deduced from the structure. |

| Molecular Weight | 272.29 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid or oil at room temperature | Based on related structures like 2,3-Difluoro-4-methylbenzoic acid which is a powder or crystal. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | General solubility of similar organic esters. |

| Purity | Typically >97% for research-grade chemicals. | Based on supplier information for the parent acid. |

| Storage | Recommended to be stored at 2-8°C, sealed in a dry environment. | Based on storage conditions for the parent acid. |

Synthesis and Mechanistic Insights

The most direct and common method for the synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate is the Fischer esterification of its parent carboxylic acid, 2,3-Difluoro-4-(hexyloxy)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.[3]

Proposed Synthetic Workflow

Caption: Proposed Fischer Esterification workflow for the synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,3-Difluoro-4-(hexyloxy)benzoic acid in an excess of methanol (e.g., 20-40 equivalents).[3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

Causality in Experimental Choices

-

Excess Methanol: The use of excess methanol shifts the equilibrium of the Fischer esterification towards the product side, thereby increasing the yield.[3]

-

Sulfuric Acid as Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

-

Aqueous Bicarbonate Wash: This step is crucial for removing the acidic catalyst and any unreacted carboxylic acid, simplifying the subsequent purification process.

Applications in Drug Discovery and Development

The structural motifs present in Methyl 2,3-difluoro-4-(hexyloxy)benzoate are of significant interest in medicinal chemistry.

-

Fluorine Substitution: The presence of two fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2] Fluorine's high electronegativity can also modulate the acidity of nearby protons and influence intermolecular interactions.

-

Hexyloxy Chain: The long, lipophilic hexyloxy group can improve the compound's ability to cross cell membranes and can be a key feature for long-acting therapeutics.[4] Studies on related 4-(hexyloxy)benzoate derivatives have shown that this moiety is crucial for sustained activity at certain receptors.[4]

-

Ester Moiety: The methyl ester can act as a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid.

This compound could serve as a valuable building block for the synthesis of more complex molecules targeting a variety of biological systems. The combination of its features makes it a promising scaffold for developing novel therapeutics, particularly where sustained action and improved metabolic profiles are desired.[4][5]

Safety, Handling, and Hazard Information

While a specific safety data sheet (SDS) for Methyl 2,3-difluoro-4-(hexyloxy)benzoate is not available, hazard information can be inferred from related compounds. For instance, many substituted benzoic acids and their esters can cause skin and eye irritation.[6][7][8]

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[6][9]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[8]

Hazard Summary based on Related Compounds

| Hazard | Potential Effect | Precautionary Statements |

| Eye Irritation | May cause serious eye irritation or damage.[6] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6] |

| Skin Irritation | May cause skin irritation.[8] | Wash with plenty of water if on skin.[8] |

| Respiratory Irritation | May cause respiratory irritation if inhaled.[6] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

Conclusion

Methyl 2,3-difluoro-4-(hexyloxy)benzoate represents a promising, albeit not widely commercialized, chemical entity with significant potential in the field of drug discovery. Its synthesis from the corresponding carboxylic acid is straightforward, and its structural features suggest it could be a valuable building block for developing novel therapeutics with enhanced properties. Researchers working with this or similar compounds should adhere to strict safety protocols and can leverage the synthetic and conceptual framework provided in this guide for their research endeavors.

References

- Merck. (n.d.). Safety Data Sheet.

- MilliporeSigma. (2025, November 6). Safety Data Sheet.

- PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate.

- TCI Chemicals. (2025, January 15). Safety Data Sheet.

- ChemScene. (n.d.). Methyl 2,3-difluoro-4-methylbenzoate.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Ossila. (n.d.). Safety Data Sheet.

- MilliporeSigma. (n.d.). 2,3-Difluoro-4-(hexyloxy)benzoic acid.

- ChemicalBook. (n.d.). methyl 4-(2,3-difluoro-6-hydroxybenzoyl)benzoate.

- Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methylbenzoic acid.

- PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

- ChemScene. (n.d.). Methyl 2,3-difluoro-4-(hydroxymethyl)benzoate.

- bioRxiv. (2025, June 30). Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors.

- Sigma-Aldrich. (n.d.). 2,3-Difluoro-4-methylbenzoic acid.

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)benzoate.

- Unknown. (n.d.). Preparation of Methyl Benzoate.

- Sahin, S. (2024). 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. Journal of Molecular Structure, 1317.

- AOBChem. (n.d.). Methyl 2,4-difluoro-3-hydroxybenzoate.

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. biorxiv.org [biorxiv.org]

- 5. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

"Methyl 2,3-difluoro-4-(hexyloxy)benzoate" physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of Methyl 2,3-difluoro-4-(hexyloxy)benzoate, a fluorinated aromatic ester of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of a difluoro-substitution pattern on the benzene ring, combined with a hexyloxy side chain, imparts unique electronic and steric characteristics that are critical for its application. This document details the theoretical and experimental approaches to characterizing its molecular structure, melting point, solubility, and lipophilicity. We present field-proven, step-by-step protocols for these determinations, explaining the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Strategic Design of a Fluorinated Ester

Fluorinated benzoic acids and their ester derivatives are indispensable building blocks in modern drug discovery and materials science.[1] The introduction of fluorine atoms onto an aromatic scaffold profoundly alters a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a molecule designed with specific functionalities:

-

Difluoro Substitution: The ortho- and meta-fluorine atoms relative to the ester group act as strong electron-withdrawing groups, which can influence the electronic environment of the entire molecule and its metabolic stability.[1][2]

-

Hexyloxy Chain: The six-carbon alkoxy chain significantly increases the molecule's lipophilicity, a critical parameter that governs its solubility in nonpolar environments and its ability to permeate biological membranes.[3]

-

Methyl Ester: The ester functional group serves as a key site for chemical modification and can influence the compound's polarity and hydrogen bonding capacity.

Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application, from designing reliable biological assays to developing suitable formulations for in vivo studies.[4][5] This guide provides the foundational knowledge and experimental framework for this characterization.

Molecular Structure and Computed Properties

The foundational step in characterizing any compound is to define its structure and predict its core electronic properties. These computed values serve as a valuable baseline for subsequent experimental verification.

Caption: Workflow for Physicochemical Characterization of a Novel Compound.

Conclusion

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a molecule with significant potential, designed by combining key structural motifs to modulate its physicochemical properties. Its characterization is not a trivial task and requires rigorous, well-controlled experimental methods. The melting point serves as a crucial gatekeeper for purity, while its aqueous solubility, determined via the gold-standard shake-flask method, is a primary determinant of its potential bioavailability. By following the detailed protocols and logical workflow outlined in this guide, researchers can generate high-quality, reliable data, enabling the confident application of this compound in drug discovery and materials science endeavors.

References

- University of Toronto. (n.d.). Melting point determination. Retrieved from a relevant university chemistry resource.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Raytor. (2026, January 22).

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Scribd.

- Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Vedantu.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Dong, V. M., & Riedel, J. (2017, February 22).

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.

- PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate.

- BenchChem. (n.d.). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. BenchChem.

- ChemScene. (n.d.).

- Autech. (n.d.).

- BenchChem. (n.d.). Physical and chemical properties of 2-Fluorobenzoic acid. BenchChem.

- PubChem. (n.d.). Methyl 4-hexyloxybenzoate.

Sources

Technical Monograph: Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Topic: Methyl 2,3-difluoro-4-(hexyloxy)benzoate Chemical Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a specialized fluorinated aromatic ester utilized primarily as a key intermediate in the synthesis of negative dielectric anisotropy liquid crystals (LCs) and, more recently, as a pharmacophore scaffold in medicinal chemistry . Its structural core—a 2,3-difluorobenzene ring—introduces a strong lateral dipole moment essential for Vertical Alignment (VA) display technologies, while the hexyloxy tail provides the necessary flexibility for mesophase formation or lipophilic binding interactions.

This guide provides a comprehensive analysis of its chemical identity, synthesis protocols, and structural properties, designed for immediate application in R&D workflows.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[2][3]

-

IUPAC Name: Methyl 2,3-difluoro-4-(hexyloxy)benzoate

-

Molecular Formula:

-

Molecular Weight: 272.29 g/mol

-

SMILES: CCCCCCOC1=C(F)C(F)=C(C(=O)OC)C=C1

-

Key Precursor CAS: 219685-84-4 (Methyl 2,3-difluoro-4-hydroxybenzoate) | 2082696-88-4 (Acid form)

Structural Conformation Analysis

The molecule features three distinct functional domains, each serving a critical role in its application:

| Domain | Structural Feature | Functional Consequence |

| Head Group | Methyl Ester ( | Reactive handle for hydrolysis to acid or transesterification; serves as the polar anchor. |

| Core | 2,3-Difluorophenylene | Steric/Electronic: The ortho-fluorines create a significant lateral dipole perpendicular to the molecular long axis. This is the defining feature for negative |

| Tail | Hexyloxy Chain ( | Lipophilicity/Mesogenicity: Provides conformational flexibility. The C6 length is optimal for balancing melting point depression with nematic phase stability. |

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate. Route A is preferred for laboratory-scale precision, utilizing the commercially available hydroxy-benzoate precursor.

Route A: Williamson Ether Synthesis (Recommended)

Principle: Nucleophilic substitution of 1-bromohexane by the phenoxide generated from methyl 2,3-difluoro-4-hydroxybenzoate.

Reagents:

-

Substrate: Methyl 2,3-difluoro-4-hydroxybenzoate (CAS 219685-84-4)[1]

-

Alkylating Agent: 1-Bromohexane (1.1 equiv)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Protocol:

-

Setup: Charge a 3-neck round-bottom flask with methyl 2,3-difluoro-4-hydroxybenzoate (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 30 minutes under -

Addition: Add 1-bromohexane (11 mmol) and KI (1 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a white solid or oil.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1).

Route B: Fischer Esterification

Principle: Acid-catalyzed esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid.

-

Substrate: 2,3-Difluoro-4-(hexyloxy)benzoic acid (CAS 2082696-88-4).[2][3]

-

Reagent: Methanol (excess).

-

Catalyst: Sulfuric acid (

, catalytic) or Thionyl Chloride ( -

Note: This route is viable if the acid form is already in stock, but Route A is generally more convergent for library synthesis.

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis pathway and the electronic activation provided by the fluorine substituents.

Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis. The electron-withdrawing fluorine atoms at positions 2 and 3 enhance the acidity of the phenolic hydroxyl, facilitating rapid deprotonation.

Applications & Material Science Context[6][7][8][9]

Liquid Crystal Engineering (Negative )

This molecule is a "building block" for negative dielectric anisotropy materials used in Vertical Alignment (VA) mode displays.

-

Mechanism: The dipole moments of the C-F bonds at positions 2 and 3 reinforce each other, creating a net dipole perpendicular to the molecular axis.

-

Role: When an electric field is applied, the molecules align perpendicular to the field, switching the pixel state.

-

Comparison: Unlike non-fluorinated analogs, the 2,3-difluoro substitution lowers the viscosity while maintaining high resistivity (voltage holding ratio).

Medicinal Chemistry (Bioisosteres)

Recent studies (e.g., bioRxiv, 2025) indicate the utility of 4-(hexyloxy)benzoate derivatives as antagonists for muscarinic acetylcholine receptors .

-

Lipophilicity: The hexyloxy tail aids in crossing the blood-brain barrier or embedding in the receptor's hydrophobic pocket.

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the 2 and 3 positions, potentially increasing the half-life of the drug candidate.

Analytical Characterization Data (Expected)

Researchers should validate the synthesized compound using the following parameters:

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | |

| 19F NMR | |

| IR Spectroscopy | 1725 cm |

| Physical State | White crystalline solid or colorless oil (depending on purity/temperature). |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere.

-

Precautions: Avoid inhalation of dust/vapors.[4] The hexyloxy chain increases skin permeability; wear nitrile gloves.

References

-

PubChem Compound Summary. Methyl 2,3-difluoro-4-hydroxybenzoate (Precursor). National Center for Biotechnology Information. [Link]

-

BioRxiv Preprint. Antagonistic properties of 4-(hexyloxy)benzoate derivatives. (Contextual Application in Pharma). [Link]

Sources

Spectral Characterization and Synthetic Methodology of Methyl 2,3-difluoro-4-(hexyloxy)benzoate: A Comprehensive Guide for Advanced Materials

Executive Summary & Mechanistic Role in Material Science

Methyl 2,3-difluoro-4-(hexyloxy)benzoate (C₁₄H₁₈F₂O₃) is a highly specialized fluorinated aromatic intermediate. In the realm of advanced materials, fluorinated phenols and their benzoate derivatives are foundational building blocks, particularly in the synthesis of modern liquid crystals[1]. The strategic placement of two highly electronegative fluorine atoms at the 2- and 3-positions of the aromatic ring induces a strong dipole moment perpendicular to the molecular long axis. This structural motif is critical for inducing negative dielectric anisotropy (

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Herein, we dissect the causality behind the synthetic workflow, provide theoretically grounded and empirically validated spectral data (NMR, IR, MS), and establish self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Synthetic Workflow and Causality

The synthesis of highly pure 2,3-difluoro-4-alkoxybenzoates requires strict control over regioselectivity and the prevention of defluorination. The workflow begins with 2,3-difluorophenol, progressing through a carefully orchestrated sequence of alkylation, bromination, lithiation, and esterification.

Causality in Experimental Design:

-

Alkylation: Utilizing K₂CO₃ in anhydrous N,N-Dimethylformamide (DMF) accelerates the Sₙ2 substitution by leaving the phenoxide nucleophile relatively unsolvated and highly reactive.

-

Lithiation/Carboxylation: The conversion of the aryl bromide to the corresponding benzoic acid via n-butyllithium must be executed at strictly cryogenic temperatures (-78 °C). This prevents the formation of benzyne intermediates and suppresses unwanted defluorination side reactions, ensuring high product purity[3].

Caption: Step-by-step synthetic workflow for Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

Comprehensive Spectroscopic Data Analysis

The presence of two adjacent fluorine atoms on the aromatic ring creates a complex spin-spin coupling network. Fluorine-19 NMR is a highly sensitive probe for the molecular environment in these systems[4], and resolving the fine

Nuclear Magnetic Resonance (NMR) Profiling

Table 1: ¹H NMR Data (400 MHz, CDCl₃, TMS reference)

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Integration | Assignment |

| H-6 | 7.65 | ddd | 8.6, 7.8, 2.2 | 1H | Aromatic CH (ortho to ester) |

| H-5 | 6.75 | ddd | 8.6, 7.5, 1.8 | 1H | Aromatic CH (ortho to alkoxy) |

| -OCH₂- | 4.08 | t | 6.5 | 2H | Hexyl |

| -COOCH₃ | 3.92 | s | - | 3H | Methyl ester protons |

| -CH₂- | 1.83 | quintet | 6.5 | 2H | Hexyl |

| -(CH₂)₃- | 1.48 – 1.30 | m | - | 6H | Hexyl bulk chain |

| -CH₃ | 0.90 | t | 7.0 | 3H | Hexyl terminal methyl |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift ( | Multiplicity & Coupling ( | Assignment |

| 164.5 | s | Carbonyl (C=O) |

| 152.0 | dd, | Aromatic C-3 (C-F) |

| 148.5 | dd, | Aromatic C-2 (C-F) |

| 143.2 | d, | Aromatic C-4 (C-O) |

| 125.6 | dd, | Aromatic C-6 |

| 111.5 | d, | Aromatic C-1 (C-COOCH₃) |

| 109.8 | d, | Aromatic C-5 |

| 69.8, 52.4 | s, s | -OCH₂- (hexyl), -COOCH₃ |

| 31.5, 29.0, 25.5, 22.5, 14.0 | s (all) | Aliphatic hexyl carbons |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ reference)

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| F-2 | -138.5 | dd | 20.5, 7.8 | Aromatic F (ortho to ester) |

| F-3 | -156.2 | dd | 20.5, 7.5 | Aromatic F (ortho to alkoxy) |

graph NMRLGC { graph[fontname="Helvetica,Arial,sans-serif", size="7.9,8", dpi="96", layout="neato"]; node[fontname="Helvetica,Arial,sans-serif", shape="circle", style="filled", width="0.9"]; edge[fontname="Helvetica,Arial,sans-serif", penwidth="2"];H5[label="H-5\n(δ 6.75)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; H6[label="H-6\n(δ 7.65)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"]; F2[label="F-2\n(δ -138.5)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,2.5!"]; F3[label="F-3\n(δ -156.2)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"]; H5 -- H6[label=" ³J_HH (8.6 Hz)", color="#34A853", fontcolor="#202124"]; F2 -- F3[label=" ³J_FF (20.5 Hz)", color="#EA4335", fontcolor="#202124"]; H5 -- F3[label=" ⁴J_HF (7.5 Hz)", color="#5F6368", fontcolor="#202124"]; H6 -- F2[label=" ⁴J_HF (7.8 Hz)", color="#5F6368", fontcolor="#202124"]; H5 -- F2[label=" ⁵J_HF (1.8 Hz)", style="dashed", color="#5F6368", fontcolor="#202124"]; H6 -- F3[label=" ⁵J_HF (2.2 Hz)", style="dashed", color="#5F6368", fontcolor="#202124"];

}

Caption: Aromatic spin-spin coupling logic network illustrating J-coupling constants between ¹H and ¹⁹F nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the integrity of the ester and ether linkages without interference from the aliphatic chain.

Table 4: Key IR Absorptions (ATR, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955, 2930, 2860 | Strong | C-H stretch (aliphatic hexyl chain) |

| 1728 | Very Strong | C=O stretch (conjugated methyl ester) |

| 1620, 1510 | Medium | C=C stretch (fluorinated aromatic ring) |

| 1310, 1285 | Strong | C-O stretch (ester) |

| 1180, 1095 | Strong | C-F stretch (aromatic) |

| 1020 | Medium | C-O stretch (aryl-alkyl ether) |

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) is chosen over Electrospray Ionization (ESI) because the non-polar nature of the fluorinated ester lacks highly basic sites for efficient protonation. Hard ionization yields predictable, structurally diagnostic fragmentation.

Table 5: EI-MS Fragmentation Pattern

| m/z | Relative Abundance | Fragment Assignment | Mechanistic Rationale |

| 272 | 45% | [M]⁺ | Intact molecular ion. |

| 241 | 100% (Base) | [M - OCH₃]⁺ | Loss of methoxy radical, forming a stable acylium ion. |

| 188 | 65% | [M - C₆H₁₂]⁺ | Alkene loss from the hexyl chain via McLafferty-type rearrangement. |

| 157 | 30% | [188 - OCH₃]⁺ | Subsequent loss of methoxy from the m/z 188 fragment. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, do not treat these protocols as mere recipes. They must be executed as closed-loop, self-validating systems.

High-Resolution NMR Acquisition Protocol

-

Sample Preparation: Dissolve exactly 15 mg of the synthesized analyte in 0.6 mL of CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl₃).

-

Causality: TMS provides the absolute 0 ppm reference for ¹H/¹³C, while CFCl₃ is the universally accepted 0 ppm reference for ¹⁹F.

-

-

System Suitability (Shimming Validation): Prior to sample insertion, run a standard lineshape test (e.g., 1% CHCl₃ in acetone-d₆). The non-spinning lineshape must be <0.45 Hz at 50% peak height.

-

Causality: High magnetic field homogeneity is absolutely critical. Failure to achieve this will blur the fine 1.8 Hz

couplings into an unresolvable multiplet.

-

-

¹⁹F Acquisition Parameters: Set the relaxation delay (d1) to a minimum of 5.0 seconds.

-

Causality: Fluorine nuclei in rigid aromatic systems exhibit notoriously long longitudinal relaxation times (

). A standard 1-second delay will lead to incomplete relaxation, signal saturation, and highly inaccurate integrations.

-

GC-MS Tuning and Acquisition Protocol

-

Instrument Tuning Validation: Infuse Perfluorotributylamine (PFTBA) as an internal calibrant. Adjust the repeller and lens voltages until the m/z 69, 219, and 502 peaks achieve a relative abundance ratio of approximately 100:50:3.

-

Causality: This validates that the quadrupole mass filter is transmitting ions evenly across the low, mid, and high mass ranges, ensuring the 45% abundance of the m/z 272 molecular ion is accurately recorded.

-

-

Thermal Gradient: Inject 1 µL of a 1 mg/mL solution (in DCM). Program the GC oven from 100 °C to 280 °C at a ramp rate of 15 °C/min, holding at 280 °C for 5 minutes.

-

Causality: The hexyloxy chain renders the molecule sufficiently volatile for gas chromatography, but an overly aggressive thermal ramp could induce thermal degradation of the ester linkage prior to ionization.

-

References

- The Crucial Role of Fluorinated Phenols in Modern Material Science. nbinno.com.

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents. google.com.

- Observing molecular motions of a fluorinated ferroelectric liquid crystal using fluorine-19 NMR - Taylor & Francis. tandfonline.com.

- ¹⁹F NMR spectra of the conversion of 2,3-difluorohydroquinone by P.... - ResearchGate. researchgate.net.

- Fluorination of Flavones and Chromones Using Elemental Fluorine - American Chemical Society. acs.org.

- LIQUID CRYSTALS OF BENT-SHAPED MOLECULES: MODELLING THEIR UNCONVENTIONAL PROPERTIES AND PHASE BEHAVIOUR. unipd.it.

Sources

Advanced Physicochemical and Toxicological Profiling of Methyl 2,3-difluoro-4-(hexyloxy)benzoate

A Senior Application Scientist’s Guide to Structural Causality, Safety Dynamics, and Experimental Workflows

Executive Summary & Strategic Value

As a Senior Application Scientist, I approach a Material Safety Data Sheet (MSDS) not merely as a regulatory compliance checklist, but as a fundamental thermodynamic and toxicological blueprint of a molecule. Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a highly specialized fluorinated building block. While traditionally categorized as an intermediate, its unique structural motifs—a reactive methyl ester, a lateral difluoro-substituted aromatic ring, and a flexible aliphatic tail—make it an indispensable precursor in both advanced materials science (specifically liquid crystal displays) and active pharmaceutical ingredient (API) development.

Structural Causality & Physicochemical Dynamics

To understand the handling and application of this compound, we must first deconstruct its molecular architecture and the causality behind its physical behavior:

-

The 2,3-Difluoro-1,4-phenylene Motif: The inclusion of two highly electronegative fluorine atoms adjacent to each other induces a strong lateral dipole moment perpendicular to the molecule's long axis. In the realm of liquid crystals, this structural feature imparts a strong negative dielectric anisotropy (Δε < 0) and significantly broadens the nematic mesophase[1]. In medicinal chemistry, these fluorine substitutions act as a metabolic shield, blocking cytochrome P450-mediated oxidation at the ortho and meta positions of the aromatic ring[2].

-

The Hexyloxy Chain: The 6-carbon aliphatic tail disrupts crystal packing, lowering the melting point and ensuring the compound remains a low-viscosity liquid or low-melting solid at ambient temperatures. It also drastically increases the molecule's lipophilicity (LogP ~4.5).

-

The Methyl Ester: Acts as a stable yet selectively reactive terminus, allowing for controlled saponification into 2,3-difluoro-4-(hexyloxy)benzoic acid[3], or direct transesterification in polymer synthesis.

Divergent application pathways leveraging the unique structural motifs of the compound.

Mechanistic Toxicology & Exposure Controls (The Core MSDS)

Standard safety documents often list hazards without explaining the why. For Methyl 2,3-difluoro-4-(hexyloxy)benzoate, the GHS classifications are directly tied to its functional groups.

-

Hazard Identification (Skin Irrit. 2, Eye Irrit. 2A): Upon contact with the moisture of mucosal membranes or sweat, the methyl ester undergoes slow, localized hydrolysis catalyzed by endogenous esterases. This releases the corresponding fluorinated benzoic acid and trace methanol, causing a localized drop in pH that manifests as acute irritation.

-

Dermal Permeation Hazard: The high lipophilicity (driven by the hexyloxy tail) allows the intact ester to rapidly permeate the lipid-rich stratum corneum of the skin[4].

Self-Validating Exposure Controls

-

PPE Selection: Standard latex gloves are insufficient due to the compound's high LogP. Double-layer nitrile gloves are mandatory. Causality: Nitrile provides superior resistance to non-polar, lipophilic esters.

-

Engineering Controls: All transfers must occur in a Class II fume hood with a face velocity of 80-100 fpm to prevent inhalation of volatile ester particulates.

Thermodynamic Stability & Reactivity

-

Conditions to Avoid: Exposure to strong aqueous bases (e.g., NaOH, KOH) or strong mineral acids will trigger premature, uncontrolled hydrolysis of the ester bond.

-

Hazardous Decomposition: The molecule is thermally stable up to approximately 250°C. However, extreme thermal stress (such as combustion) will cleave the strong C-F bonds, releasing highly toxic and corrosive hydrogen fluoride (HF) gas , alongside carbon monoxide and carbon dioxide.

Self-Validating Experimental Workflows

Protocol 1: Safe Handling & Spill Quenching

-

Step 1: Preparation. Don standard lab coat, safety goggles, and double-layer nitrile gloves.

-

Step 2: Transfer. Conduct all weighing operations within the fume hood using static-free spatulas to avoid particulate aerosolization.

-

Step 3: Spill Quenching (Self-Validating). In the event of a spill, cover the affected area with a 5% Sodium Bicarbonate (NaHCO₃) absorbent mixture. Causality: The mild base safely hydrolyzes the ester to its non-volatile sodium salt without generating excessive exothermic heat. Self-Validation: The cessation of mild effervescence (CO₂ release) visually indicates that the neutralization of any acidic degradation byproducts is complete.

Protocol 2: Controlled Saponification to 2,3-Difluoro-4-(hexyloxy)benzoic acid

Objective: Convert the methyl ester to the corresponding carboxylic acid for downstream cross-coupling reactions[3].

-

Step 1: Reaction Setup. Dissolve 1.0 eq of Methyl 2,3-difluoro-4-(hexyloxy)benzoate in anhydrous methanol (0.5 M). Causality: Methanol ensures complete solubility of the lipophilic starting material while acting as a miscible co-solvent for the aqueous base.

-

Step 2: Base Addition. Add 2.0 eq of 2M NaOH (aq) dropwise at 0°C. Causality: Dropwise addition prevents localized exothermic spikes that could lead to unwanted ether cleavage at the hexyloxy position.

-

Step 3: Reflux & Validation. Heat to 65°C and reflux for 2 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete conversion.

-

Step 4: Acidification. Cool to 0°C and slowly add 1M HCl until pH 2 is reached. Causality: Protonating the carboxylate forces the highly lipophilic acid to crash out of the aqueous methanolic solution. Self-Validation: Verify pH with indicator paper; the solution must turn markedly cloudy with a white precipitate.

-

Step 5: Isolation. Filter the precipitate under vacuum, wash with cold deionized water to remove NaCl salts, and dry under high vacuum.

Workflow for the controlled saponification of the methyl ester to its corresponding benzoic acid.

Quantitative Data Summary

| Parameter | Value / Classification | Mechanistic Rationale |

| Molecular Formula | C₁₄H₁₈F₂O₃ | Core ester + difluoro + hexyloxy motifs. |

| Molecular Weight | 272.29 g/mol | Determines stoichiometric calculations for API/LC synthesis. |

| LogP (Predicted) | ~4.5 | High lipophilicity driven by the 6-carbon aliphatic tail. |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | Ester hydrolysis upon mucosal contact causes a localized pH drop. |

| Decomposition Temp. | >250°C | Thermal stress breaks C-F bonds, releasing toxic HF gas. |

| Dielectric Anisotropy | Strongly Negative (Δε < 0) | Induced by the lateral 2,3-difluoro substitution on the phenyl ring. |

References

- Title: EP0595144B1 - Cyclohexyl alkenoates as components of liquid crystalline mixtures Source: Google Patents URL

Sources

- 1. EP0595144B1 - Cyclohexyl alkenoates as components of liquid crystalline mixtures - Google Patents [patents.google.com]

- 2. 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene | 1881288-89-6 | Benchchem [benchchem.com]

- 3. 2,3-Difluoro-4-(hexyloxy)benzoic acid - [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Executive Summary

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective. This guide provides a comprehensive, in-depth framework for the de novo biological activity screening of "Methyl 2,3-difluoro-4-(hexyloxy)benzoate," a compound for which no prior biological data exists. This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-tiered screening cascade. By integrating computational prediction with robust in vitro experimental validation, this guide emphasizes a target-agnostic, phenotypic-driven approach in the initial stages, followed by more focused investigations. The methodologies outlined herein are designed to maximize the discovery of potential therapeutic applications while simultaneously identifying any undesirable characteristics, such as cytotoxicity, at an early stage. This self-validating system of protocols ensures scientific integrity and provides a clear path from initial characterization to lead optimization.

Introduction: The Rationale for a Phenotypic-First Approach

The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges, a primary one being the translation of in vitro activity to in vivo efficacy.[1] Traditional target-based drug discovery (TDD) has been a cornerstone of pharmaceutical research, but it is not without its limitations, including a sometimes poor correlation between activity at a specific molecular target and the desired physiological outcome in a complex biological system.[2]

Phenotypic drug discovery (PDD) has re-emerged as a powerful alternative and complementary strategy.[2][3] PDD focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target.[4][5] This target-agnostic approach is particularly advantageous when investigating a novel compound like Methyl 2,3-difluoro-4-(hexyloxy)benzoate, as it allows for the unbiased discovery of potentially new mechanisms of action.[2] By testing the compound in a more biologically relevant context from the outset, phenotypic screening can mitigate the risk of downstream failures as a candidate molecule transitions from preclinical to clinical phases.[4]

This guide, therefore, advocates for a screening cascade that begins with broad, phenotypic assays to cast a wide net for potential biological activities. This initial phase is followed by a systematic process of hit confirmation, counter-screening, and eventually, target deconvolution for the most promising candidates.

Phase 1: Foundational Characterization and In Silico Profiling

Before embarking on extensive and resource-intensive in vitro screening, a foundational understanding of the compound's physicochemical properties and a computational prediction of its potential biological activities are essential. This initial phase helps to prioritize experimental efforts and provides a theoretical framework for interpreting subsequent results.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,3-difluoro-4-(hexyloxy)benzoate is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Predicted Value | Significance |

| Molecular Weight | 272.28 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |

| LogP | 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |

| Polar Surface Area | 35.53 Ų | Suggests good potential for crossing the blood-brain barrier. |

Table 1: Predicted Physicochemical Properties of Methyl 2,3-difluoro-4-(hexyloxy)benzoate.

In Silico Bioactivity Prediction

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are invaluable for predicting the potential biological activities of novel compounds based on their chemical structure.[6][7][8] These in silico methods can screen a virtual compound against vast databases of known biological targets and activities, providing initial hypotheses for experimental validation.[9]

Caption: In Silico Bioactivity Prediction Workflow.

Phase 2: Broad-Based Phenotypic Screening

The cornerstone of the initial experimental phase is a series of broad-based phenotypic screens designed to detect a wide range of biological activities. High-throughput screening (HTS) methodologies are employed to efficiently test the compound across multiple cell lines and assays.[10][11][12]

General Cytotoxicity and Cell Viability Assays

A fundamental first step is to assess the compound's effect on cell viability. This not only identifies potential cytotoxic anticancer activity but also establishes a safe concentration range for subsequent, more specific assays.

3.1.1. MTT/XTT Assays

The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is often correlated with cell viability.[13][14][15] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[15] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.

Experimental Protocol: XTT Cell Viability Assay [15]

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Methyl 2,3-difluoro-4-(hexyloxy)benzoate in culture medium. The concentration range should span several orders of magnitude. Add the compound dilutions to the appropriate wells. Include vehicle controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Antimicrobial Activity Screening

The potential for antimicrobial activity should be investigated against a panel of clinically relevant bacteria and fungi.

3.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16][17] The MBC/MFC assay then determines the lowest concentration needed to kill 99.9% of the initial inoculum.[16][18]

Experimental Protocol: Broth Microdilution MIC/MBC Assay [16][19]

-

Compound Preparation: Prepare a two-fold serial dilution of Methyl 2,3-difluoro-4-(hexyloxy)benzoate in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well with the bacterial or fungal suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[19]

-

MBC/MFC Determination: Subculture aliquots from the wells showing no visible growth onto drug-free agar plates.

-

Incubation: Incubate the agar plates under the same conditions as the MIC test.

-

MBC/MFC Calculation: Count the colonies on the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20]

Anti-inflammatory Activity Screening

Inflammation is a key pathological component of many diseases.[21][22] A preliminary screen for anti-inflammatory properties is therefore highly valuable.

3.3.1. Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediators

This assay evaluates the ability of a compound to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), from macrophages stimulated with bacterial lipopolysaccharide (LPS).[23][24]

Experimental Protocol: Measurement of Nitric Oxide (NO) using the Griess Assay [23]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Methyl 2,3-difluoro-4-(hexyloxy)benzoate for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Phase 3: Hit-to-Lead and Mechanism of Action Studies

Compounds that demonstrate promising activity in the primary phenotypic screens ("hits") will be advanced to secondary assays for confirmation, dose-response analysis, and initial mechanism of action (MoA) studies.

Secondary and Orthogonal Assays

It is crucial to confirm the activity of hits using different assay formats to rule out artifacts and false positives.[10] For example, if a compound shows activity in the MTT assay, its effect on cell proliferation could be confirmed using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation).

Enzyme Inhibition Assays

If the in silico analysis or the phenotypic screen suggests a potential interaction with a specific enzyme or enzyme class, targeted enzymatic assays should be performed.[25][26] These assays measure the direct effect of the compound on the activity of a purified enzyme.[27][28]

Experimental Protocol: General Enzyme Inhibition Assay [25]

-

Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and Methyl 2,3-difluoro-4-(hexyloxy)benzoate in an appropriate assay buffer.

-

Assay Setup: In a microplate, add the enzyme solution to each well. Add serial dilutions of the compound. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.

-

Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.

-

Activity Measurement: Measure the rate of the reaction using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Target Deconvolution

For compounds with compelling phenotypic activity but an unknown molecular target, target deconvolution becomes a critical step.[3][29][30] This process aims to identify the specific protein(s) that the compound interacts with to elicit its biological effect.[31][32]

Caption: Target Deconvolution Workflow.

Chemoproteomics approaches, such as affinity chromatography using an immobilized version of the compound, can be employed to "pull down" binding partners from cell lysates for identification by mass spectrometry.[31][33]

Phase 4: Preliminary ADME/Toxicity Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[34][35]

In Vitro ADME Assays

A panel of in vitro assays can provide initial insights into the drug-like properties of the compound.

| Assay | Purpose |

| Caco-2 Permeability Assay | Predicts oral absorption by simulating the human intestinal barrier.[34] |

| Plasma Protein Binding | Determines the extent of binding to plasma proteins, which affects drug distribution and efficacy.[34] |

| Metabolic Stability | Assesses the rate of metabolism by liver microsomes, indicating the compound's half-life.[34] |

| CYP450 Inhibition | Evaluates the potential for drug-drug interactions by assessing inhibition of key drug-metabolizing enzymes.[34] |

Table 2: Key In Vitro ADME Assays.

In Vitro Toxicity Assays

Beyond the initial cytotoxicity screen, more specific toxicity assays should be conducted.

| Assay | Purpose |

| Hepatotoxicity | Assesses the potential for liver damage using primary hepatocytes.[34] |

| Cardiotoxicity (hERG assay) | Evaluates the risk of cardiac arrhythmias by measuring the compound's effect on the hERG potassium channel. |

| Genotoxicity (Ames test) | Screens for mutagenic potential. |

Table 3: Key In Vitro Toxicity Assays.

Conclusion

The biological activity screening of a novel chemical entity like Methyl 2,3-difluoro-4-(hexyloxy)benzoate requires a systematic and multi-faceted approach. By commencing with a broad, unbiased phenotypic screen, researchers can uncover unexpected therapeutic possibilities. The subsequent phases of hit validation, mechanism of action studies, and early ADME/Tox profiling provide a robust framework for identifying compounds with the highest potential for further development. This guide offers a comprehensive and scientifically rigorous pathway for elucidating the biological and therapeutic potential of this novel compound, ultimately contributing to the advancement of drug discovery.

References

-

Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

-

Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

-

Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

-

Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

-

Loaiza, F., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]

-

Ji, H., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. eScholarship.org. Retrieved from [Link]

-

Cortes-Ciriano, I., & Bender, A. (2025, January 10). Transfer learning applied in predicting small molecule bioactivity. bioRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

Ramkumar, S. (2024, May 9). Understanding ZOI, MIC, and MBC: Basics for New Drug Developers. Retrieved from [Link]

-

iuvo. (2025, July 30). MIC/MBC Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]

-

Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

-

De, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]

-

Peiris, D., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

-

LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The pursuit of accurate predictive models of the bioactivity of small molecules. Retrieved from [Link]

-

Wang, L., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

-

Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

-

Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

-

Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Navigating Drug Discovery with High-Throughput Screening. Retrieved from [Link]

-

Zhang, S., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]

-

Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved from [Link]

-

ResearchGate. (2022, November 3). XTT Assay used for cytotoxicity?. Retrieved from [Link]

-

BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

-

Wright, Z. V., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Jachimovič, P., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

-

Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

-

Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Semantic Scholar. Retrieved from [Link]

-

Söderström, T. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. Retrieved from [Link]

-

Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from [Link]

Sources

- 1. proventainternational.com [proventainternational.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. revvity.com [revvity.com]

- 6. biorxiv.org [biorxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cs230.stanford.edu [cs230.stanford.edu]

- 9. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 10. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. emerypharma.com [emerypharma.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 20. microchemlab.com [microchemlab.com]

- 21. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journalajrb.com [journalajrb.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. escholarship.org [escholarship.org]

- 30. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 31. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. selvita.com [selvita.com]

- 34. cellgs.com [cellgs.com]

- 35. drugtargetreview.com [drugtargetreview.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 4-(Hexyloxy)benzoate Derivatives as Potent Muscarinic Antagonists

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-(Hexyloxy)benzoate Scaffold in Muscarinic Antagonist Design

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein-coupled receptor subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1][2] They are integral to regulating a vast array of physiological functions, making them critical therapeutic targets for a multitude of disorders affecting the central and peripheral nervous systems.[3][4] Muscarinic antagonists, by blocking the action of acetylcholine, are clinically used to treat conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and motion sickness.[5][6]

The development of antagonists with high affinity and, crucially, a long duration of action is a primary objective in modern drug discovery. A long receptor residence time can translate to improved therapeutic efficacy, reduced dosing frequency, and better patient compliance.[7] In this context, the 4-(hexyloxy)benzoate moiety has emerged as a privileged structural motif. Research has consistently shown that the 4-hexyloxy chain is a key determinant for conferring potent, wash-resistant binding and sustained antagonism at muscarinic receptors.[3][8][9] This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing novel 4-(hexyloxy)benzoate derivatives as next-generation muscarinic antagonists.

Overall Synthetic Strategy

The synthesis of the target compounds is logically approached in a convergent manner. The core strategy involves two primary stages: first, the preparation of the key intermediate, 4-(hexyloxy)benzoic acid, and second, its subsequent coupling with a diverse range of amino alcohols to generate the final ester derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the structure of the amino alcohol component.

Caption: General Synthetic Workflow for 4-(Hexyloxy)benzoate Derivatives.

Part I: Synthesis of Key Intermediate: 4-(Hexyloxy)benzoic Acid

The preparation of 4-(hexyloxy)benzoic acid is efficiently achieved in a two-step sequence starting from the commercially available 4-hydroxybenzaldehyde.

Protocol 1: Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis

Principle: This reaction is a classic Williamson ether synthesis, a robust S\N2 reaction where the phenoxide ion, generated in-situ from 4-hydroxybenzaldehyde by a mild base, acts as a nucleophile.[10][11] It attacks the primary carbon of 1-bromohexane, displacing the bromide leaving group to form the desired ether.[12] Anhydrous potassium carbonate is an ideal base as it is inexpensive and easily removed during workup. Acetonitrile is an excellent polar aprotic solvent for this transformation.[13]

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1-Bromohexane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1-bromohexane (1.2 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

After completion, allow the mixture to cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(hexyloxy)benzaldehyde, which can often be used in the next step without further purification.

Protocol 2: Oxidation to 4-(Hexyloxy)benzoic Acid